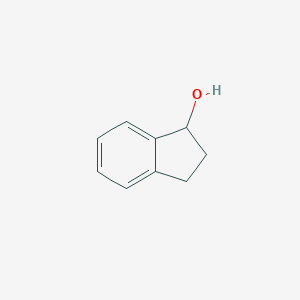

1-Indanol

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAPLDFPUUJILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871162 | |

| Record name | (+/-)-1-Indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indan-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6351-10-6, 36643-74-0 | |

| Record name | 1-Indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6351-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006351106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036643740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-INDANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-1-Indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-INDANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG5BD7LOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Indanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Indanol. A key intermediate in the synthesis of various pharmaceutical compounds, this compound's unique structural features and chemical behavior make it a molecule of significant interest in medicinal chemistry and organic synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound, systematically named 2,3-dihydro-1H-inden-1-ol, is a bicyclic aromatic alcohol.[1][2][3] Its structure consists of a benzene ring fused to a five-membered ring, with a hydroxyl group attached to the benzylic carbon of the cyclopentane ring.[4] This benzylic alcohol character is central to its reactivity.[4]

Key Structural Identifiers:

Physicochemical and Spectroscopic Properties

The chemical and physical properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O | [1][2][3][5] |

| Molecular Weight | 134.18 g/mol | [1][5][6] |

| Appearance | White to slightly yellow crystalline solid | [1][7] |

| Melting Point | 50-54 °C | [1][6][8] |

| Boiling Point | 128 °C at 12 mmHg | [1][5] |

| Density | 1.161 g/cm³ | [1][9] |

| Water Solubility | 10 g/L at 20 °C | [5][7][10] |

| pKa | 14.23 (Predicted) | [5][7] |

Spectroscopic Data Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ typically displays signals corresponding to the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the aliphatic protons of the five-membered ring. The aromatic protons usually appear as a multiplet in the range of δ 7.1-7.4 ppm. The benzylic proton (H1) gives a characteristic signal around δ 5.2 ppm. The methylene protons at the C2 and C3 positions of the indane ring resonate in the upfield region, typically between δ 1.9 and δ 3.1 ppm.

¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound in CDCl₃ shows nine distinct signals. The aromatic carbons resonate in the downfield region (δ 124-145 ppm). The carbon bearing the hydroxyl group (C1) appears around δ 76 ppm. The aliphatic carbons of the five-membered ring (C2 and C3) are found in the upfield region, with C2 at approximately δ 35.6 ppm and C3 at about δ 29.7 ppm.[11]

Infrared (IR) Spectrum: The IR spectrum of this compound exhibits a broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring give rise to peaks in the 1450-1600 cm⁻¹ region. A significant C-O stretching band is typically observed around 1050 cm⁻¹.

Mass Spectrum: The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 134. The fragmentation pattern is characterized by the loss of a water molecule, leading to a prominent peak at m/z 116.[2] Another significant fragment is observed at m/z 115, resulting from the loss of a hydrogen atom from the dehydrated ion.[2] The base peak is often the m/z 115 fragment.[2]

Experimental Protocols

Synthesis of this compound via Reduction of 1-Indanone

Methodology: A common and efficient method for the synthesis of this compound is the reduction of 1-indanone.

Materials:

-

1-Indanone

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or Diethyl ether/Toluene

-

Hydrochloric acid (HCl) or Sulfuric acid (aqueous solution)

-

Ice

-

Ether for extraction

-

Sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-indanone in a suitable solvent (e.g., methanol for NaBH₄ reduction, or a mixture of benzene and ether for LiAlH₄).

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride in portions, or a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene) to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture for a specified time (e.g., one hour) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring it into ice water.

-

If an aluminum-based reducing agent was used, hydrolyze the reaction product by adding the mixture to a cooled aqueous acid solution (e.g., sulfuric acid).

-

Extract the aqueous layer with an organic solvent such as ether.

-

Wash the combined organic extracts with a saturated sodium chloride solution (brine).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Oxidation of this compound to 1-Indanone

Methodology: this compound can be oxidized back to 1-indanone using various oxidizing agents. A method utilizing a polymer-supported chromic acid resin is described here.

Materials:

-

This compound

-

Polymer-supported chromic acid resin (e.g., on Amberlyst® A-26)

-

Dichloromethane (CH₂Cl₂)

-

Filter paper and funnel

-

Round-bottom flask

Procedure:

-

Dissolve this compound in dichloromethane in a reaction vessel.

-

Add the polymer-supported chromic acid resin to the solution.

-

The reaction can be carried out at room temperature with stirring or accelerated using microwave irradiation.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the resin.

-

Wash the resin with additional dichloromethane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 1-indanone.

-

The product can be further purified by chromatography if necessary.

Reactivity and Applications in Drug Development

This compound serves as a crucial building block in the synthesis of several important pharmaceutical agents. Its chirality at the C1 position makes it a valuable precursor for enantioselective syntheses.

Role in the Synthesis of Rasagiline

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease, can be synthesized from this compound.[9] A key step in this synthesis is the enzymatic kinetic resolution of racemic this compound to obtain the desired (S)-enantiomer.[9]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. CAS 6351-10-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 6351-10-6 [chemicalbook.com]

- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound 98 6351-10-6 [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. chembk.com [chembk.com]

- 11. This compound(6351-10-6) 13C NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 1-Indanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Indanol (CAS No: 6351-10-6), a key intermediate in organic synthesis and drug development.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data presented in clear, structured tables.

Molecular Structure

This compound, with the chemical formula C₉H₁₀O, is a bicyclic aromatic alcohol.[1][2] Its structure consists of a benzene ring fused to a five-membered ring containing a hydroxyl group at the first position.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for structural confirmation.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), provides information about the chemical environment of the hydrogen atoms.[1][3][4][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.41 - 7.21 | m | 4H | Aromatic-H |

| 5.23 | t | 1H | CH-OH |

| 3.05 | m | 1H | CH₂ (alpha to Ar) |

| 2.82 | m | 1H | CH₂ (alpha to Ar) |

| 2.48 | m | 1H | CH₂ (beta to Ar) |

| 1.93 | m | 1H | CH₂ (beta to Ar) |

| 1.86 | br s | 1H | OH |

m = multiplet, t = triplet, br s = broad singlet

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.[1][4][6]

| Chemical Shift (δ) ppm | Assignment |

| 145.01 | Aromatic C |

| 143.16 | Aromatic C |

| 128.03 | Aromatic CH |

| 126.51 | Aromatic CH |

| 124.69 | Aromatic CH |

| 124.27 | Aromatic CH |

| 75.98 | CH-OH |

| 35.58 | CH₂ (alpha to Ar) |

| 29.71 | CH₂ (beta to Ar) |

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[1][3][4] For a typical ¹H NMR experiment, 16 scans are accumulated with a relaxation delay of 1 second. For a ¹³C NMR experiment, approximately 1024 scans are acquired with a relaxation delay of 2 seconds.

The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic groups.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 (broad) | Strong | O-H stretch (alcohol) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| 1450 - 1600 | Medium | Aromatic C=C ring stretch |

| 1000 - 1250 | Strong | C-O stretch (secondary alcohol) |

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR data acquisition.

The IR spectrum is typically obtained using the KBr pellet method.[8] A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).[8] The fine powder is then compressed in a die under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for volatile compounds like this compound.

Mass Spectral Data (Electron Ionization)

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[9]

| m/z | Relative Intensity (%) | Assignment |

| 134 | ~40 | [M]⁺ (Molecular Ion) |

| 116 | 100 | [M - H₂O]⁺ |

| 115 | ~50 | [M - H₂O - H]⁺ |

| 91 | ~27 | [C₇H₇]⁺ |

Experimental Protocol: Mass Spectrometry

Caption: General workflow for mass spectrometry.

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.[8] In the ion source, the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[8] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion to generate the mass spectrum.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(6351-10-6) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(6351-10-6) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(6351-10-6) IR Spectrum [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 1H-Inden-1-ol, 2,3-dihydro- [webbook.nist.gov]

The Biological Frontier of 1-Indanol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry. Among its oxygenated derivatives, 1-indanol and its analogues have garnered significant interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While research on direct derivatives of this compound is emerging, this guide also incorporates data from closely related analogues, such as 1-indanone and cis-1-amino-2-indanol derivatives, to provide a broader perspective on the potential of this chemical class.

Diverse Biological Activities

Derivatives of the this compound core have demonstrated a wide spectrum of pharmacological effects, positioning them as promising candidates for drug discovery programs targeting various therapeutic areas.[1][2][3] Key activities include:

-

Anticancer Activity: Indane-containing compounds have shown potential in oncology by targeting various oncogenic pathways.[1]

-

Anti-inflammatory Effects: The indane nucleus is a feature of known anti-inflammatory drugs, and novel derivatives continue to be explored for their potential to modulate inflammatory responses.[1][3]

-

Neuroprotective Properties: The rigid bicyclic framework of indane derivatives has been utilized in the development of agents for neurodegenerative diseases.[1][2]

-

Enzyme Inhibition: Specific derivatives have been shown to inhibit enzymes such as α-glucosidase, suggesting applications in metabolic disorders.[4][5]

-

Antimicrobial and Antiviral Activities: The indanone analogues of this compound have been reported to possess antibacterial, antifungal, and antiviral properties.[3][6]

Quantitative Analysis of Biological Activity

The potency of this compound derivatives and their analogues has been quantified in various assays. The following tables summarize key quantitative data, such as IC50 values, to facilitate comparison.

Table 1: α-Glucosidase Inhibitory Activity of cis-1-Amino-2-indanol Derivatives [4]

| Compound | Structure | α-Glucosidase IC50 (µM) |

| Derivative 1 | (Structure not available in search results) | Data not available |

| Derivative 2 | (Structure not available in search results) | Data not available |

| Acarbose (Standard) | N/A | Data not available |

Note: Specific IC50 values for the synthesized cis-1-amino-2-indanol derivatives were not provided in the search results, but their potential as α-glucosidase inhibitors was highlighted.[4][5]

Table 2: Anticancer Activity of Indazole Derivatives (Structurally Related to Indane Scaffolds) [7]

| Compound | Target Cell Line | IC50 (µM) |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| 6o | HEK-293 (Normal Cell Line) | 33.2 |

| 5k | Hep-G2 (Hepatoma) | 3.32 |

| 5k | HEK-293 (Normal Cell Line) | 12.17 |

Table 3: Anti-inflammatory Activity of Indazole Derivatives (Structurally Related to Indane Scaffolds) [8]

| Compound | Parameter | IC50 (µM) |

| Indazole | IL-1β Inhibition | 120.59 |

| 5-Aminoindazole | IL-1β Inhibition | 220.46 |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 |

| Dexamethasone (Standard) | IL-1β Inhibition | 102.23 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols employed in the evaluation of this compound derivatives and their analogues.

α-Glucosidase Inhibition Assay[4]

This assay evaluates the potential of compounds to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Incubation: The test compounds (derivatives of cis-1-amino-2-indanol) are pre-incubated with the enzyme solution for a specific period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

-

Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.

Anticancer Cell Viability (MTT) Assay[7]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cell lines (e.g., K562, Hep-G2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., indazole derivatives) for a specified duration (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by mitochondrial dehydrogenases in viable cells.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[8]

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds (e.g., indazole derivatives) or a standard drug (e.g., diclofenac) are administered to the animals, typically intraperitoneally or orally.

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group (vehicle-treated).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many this compound derivatives are still under investigation, studies on related indane and indole structures provide valuable insights into their potential mechanisms of action.

Anti-inflammatory Mechanism

Indole derivatives have been shown to exert anti-inflammatory effects through the nitric oxide (NO) pathway and by modulating cytokine signaling.[9] A potential mechanism involves the inhibition of pro-inflammatory mediators.

Neuroprotective Mechanism

The neuroprotective effects of indole-based compounds are often attributed to their antioxidant properties and their ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[10]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, underscore the potential of this chemical class. However, this technical guide also highlights a significant gap in the literature concerning the specific biological activities and mechanisms of action of a broad range of this compound derivatives. Much of the current knowledge is inferred from structurally related compounds like 1-indanones and indazoles.

Future research should focus on the systematic synthesis and biological evaluation of a wider array of this compound derivatives. The generation of robust quantitative data (IC50, Ki, etc.) across various targets and detailed mechanistic studies, including the elucidation of specific signaling pathways, will be crucial for advancing these compounds from promising scaffolds to viable drug candidates. The development of detailed structure-activity relationships (SAR) will further guide the design of more potent and selective agents. For drug development professionals, the versatility of the this compound core offers a solid foundation for the creation of novel therapeutics addressing a multitude of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1-Indanol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanol, a bicyclic alcohol, serves as a crucial building block in the synthesis of a variety of pharmaceutical agents and fine chemicals. Its solubility in organic solvents is a fundamental physicochemical property that dictates its utility in synthetic chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a logical workflow to guide researchers in their experimental design.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in a limited number of common organic solvents. The available data, both quantitative and qualitative, are summarized in the table below. It is important to note that comprehensive quantitative solubility data across a wide range of solvents and temperatures is not extensively available in published literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |

| Water | H₂O | 10 g/L[1][2][3][4] | 20 | Quantitative value. |

| Ethanol | C₂H₅OH | Soluble[1][2][3][4] | Not Specified | Qualitative description. |

| Benzene | C₆H₆ | Soluble[1][2][3][4] | Not Specified | Qualitative description. |

| Chloroform | CHCl₃ | Sparingly Soluble[1][3][4] | Not Specified | Qualitative description. |

| Methanol | CH₃OH | Slightly Soluble[1][3][4] | Not Specified | Qualitative description. |

| Petroleum Ether | - | Slightly Soluble[5] | Not Specified | Qualitative description. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely High | Not Specified | Inferred from high solubility of similar compounds.[6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, a standardized experimental protocol is essential. The following section details a general yet robust methodology for determining the equilibrium solubility of a crystalline compound such as this compound. This protocol is based on the widely accepted isothermal shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline, high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of this compound.

-

Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

-

Data Reporting:

-

The solubility should be reported in standard units such as g/100 mL, g/L, or mol/L.

-

The temperature at which the solubility was determined must be clearly stated.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for the experimental determination of this compound solubility.

References

- 1. This compound | 6351-10-6 [amp.chemicalbook.com]

- 2. This compound | 6351-10-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

The Versatility of 1-Indanol: A Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanol, a bicyclic aromatic alcohol, serves as a versatile and valuable building block in modern organic synthesis. Its rigid indane skeleton and the presence of a hydroxyl group provide a unique platform for the construction of complex molecular architectures, particularly those with specific stereochemical requirements. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of pharmaceuticals and fine chemicals. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

I. Asymmetric Synthesis of Chiral this compound

The enantiomers of this compound, particularly (S)-1-indanol, are crucial precursors for the synthesis of several active pharmaceutical ingredients (APIs). The asymmetric reduction of 1-indanone is the most common strategy to obtain enantiomerically pure this compound. Both biocatalytic and chemical methods have been extensively developed for this transformation.

Biocatalytic Reduction of 1-Indanone

Whole-cell biocatalysis offers a green and highly selective method for the synthesis of (S)-1-indanol. Various microorganisms, particularly strains of Lactobacillus, have been shown to efficiently reduce 1-indanone with high enantioselectivity.

Experimental Protocol: Biocatalytic Reduction using Lactobacillus paracasei [1]

-

Cultivation of Biocatalyst: Lactobacillus paracasei is cultured in an appropriate medium (e.g., MRS broth) under anaerobic conditions at 30°C for 24 hours.

-

Cell Harvesting: The cells are harvested by centrifugation (e.g., 5000 rpm for 10 minutes at 4°C), washed with a phosphate buffer (e.g., 0.1 M, pH 7.0), and resuspended in the same buffer.

-

Bioreduction: 1-Indanone (e.g., 1 g) is added to the cell suspension in a phosphate buffer containing a co-factor regeneration system (e.g., glucose). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm).

-

Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude (S)-1-indanol is purified by column chromatography on silica gel.

Quantitative Data for Biocatalytic Reduction:

| Biocatalyst | Substrate Concentration | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Lactobacillus paracasei BD71 | 1 g/L | 24 | >99 | >99 (S) | 93 | [1] |

| Lactobacillus paracasei BD101 | 10 g/L | 48 | >99 | >99 (R) | 97 |

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation using chiral ruthenium catalysts is a powerful chemical method for the enantioselective reduction of 1-indanone. These reactions typically employ isopropanol or a formic acid/triethylamine mixture as the hydrogen source.

Experimental Protocol: Asymmetric Transfer Hydrogenation with a Ru Catalyst [2][3][4][5]

-

Catalyst Preparation: A solution of the chiral Ru catalyst (e.g., RuCl--INVALID-LINK--) is prepared in an appropriate solvent (e.g., isopropanol).

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 1-indanone is dissolved in the hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine).

-

Hydrogenation: The catalyst solution is added to the 1-indanone solution. The reaction mixture is stirred at a specific temperature (e.g., 28°C) for a designated time (e.g., 12-24 hours).

-

Work-up and Purification: The reaction is quenched (e.g., with water), and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The enantiomeric excess of the resulting this compound is determined by chiral HPLC, and the product is purified by chromatography.

Quantitative Data for Asymmetric Hydrogenation of 1-Indanone:

| Catalyst | Hydrogen Source | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 28 | 16 | >95 | 97 (R) | |

| [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | i-PrOH/KOH | 80 | 2 | 99 | 98 (R) | |

| Rh(cod)Cl]₂/(S)-BINAP | H₂ (10 atm) | 25 | 24 | 100 | 95 (S) |

II. Application in the Synthesis of Pharmaceuticals

Chiral this compound and its derivatives are pivotal intermediates in the synthesis of several important drugs.

Synthesis of Indinavir (Crixivan®)

(1S,2R)-1-Amino-2-indanol is a key chiral building block for the synthesis of Indinavir, an HIV protease inhibitor.[6][7] The synthesis involves the preparation of this amino alcohol from 1-indanone, followed by coupling with a piperazine derivative.

Workflow for the Synthesis of Indinavir:

Experimental Protocol: Synthesis of (1S,2R)-1-Amino-2-indanol [6][7]

This multi-step synthesis starts with the asymmetric epoxidation of indene, followed by a Ritter reaction and hydrolysis.

-

Asymmetric Epoxidation: Indene is subjected to asymmetric epoxidation using a chiral manganese (Salen) complex as a catalyst and a suitable oxidant (e.g., sodium hypochlorite) to yield (1S,2R)-indene oxide with high enantioselectivity.

-

Ritter Reaction: The resulting epoxide is treated with a mixture of acetonitrile and oleum. This proceeds through a cyclic sulfate intermediate to form a methyl oxazoline.[7]

-

Hydrolysis and Resolution: The oxazoline is hydrolyzed with water. The resulting racemic cis-1-amino-2-indanol is then resolved by fractional crystallization with L-tartaric acid to afford the desired (1S,2R)-enantiomer in high enantiomeric purity (>99% ee).[6]

Experimental Protocol: Coupling and Final Steps for Indinavir Synthesis [6]

-

Coupling Reaction: (1S,2R)-1-Amino-2-indanol is coupled with a suitably activated piperazine derivative (e.g., an epoxide or a derivative with a good leaving group). This reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as isopropanol.

-

Deprotection and Final Modification: The coupled product undergoes deprotection of any protecting groups (e.g., Boc groups removed with HCl). The final step involves the alkylation of the piperazine nitrogen with 3-picolyl chloride to yield Indinavir.

Synthesis of Rasagiline (Azilect®)

(R)-1-Aminoindan, which can be synthesized from (R)-1-indanol, is the key chiral intermediate for Rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[8][9][10]

Workflow for the Synthesis of Rasagiline:

Experimental Protocol: Synthesis of Rasagiline Mesylate [9]

-

Reductive Amination: 1-Indanone is condensed with benzylamine to form the corresponding enamine, which is then reduced in situ with sodium borohydride in ethanol to yield racemic N-benzyl-1-aminoindan.

-

Resolution: The racemic N-benzyl-1-aminoindan is resolved using L-tartaric acid. The diastereomeric salt of the (R)-enantiomer crystallizes from boiling water.

-

Debenzylation: The resolved (R)-N-benzyl-1-aminoindan is subjected to catalytic hydrogenation (e.g., using Pd/C) to remove the benzyl group, affording (R)-1-aminoindan.

-

Alkylation: (R)-1-Aminoindan is alkylated with propargyl chloride in the presence of a base (e.g., potassium carbonate) in acetonitrile to give Rasagiline.

-

Salt Formation: The free base of Rasagiline is treated with methanesulfonic acid in isopropanol to yield Rasagiline mesylate.

III. Applications in the Fragrance Industry

This compound and its derivatives are also utilized in the fragrance industry, contributing to a range of scent profiles. The ester derivatives of this compound are particularly noted for their pleasant aromas.

Synthesis of 1-Indanyl Esters

The esterification of this compound with various carboxylic acids or their derivatives yields esters with characteristic scents.

Experimental Protocol: Synthesis of 1-Indanyl Acetate [11][12][13]

-

Reaction Setup: In a round-bottom flask, this compound is dissolved in a suitable solvent (e.g., dichloromethane or toluene). A base, such as pyridine or triethylamine, is added.

-

Acylation: Acetic anhydride or acetyl chloride is added dropwise to the solution at 0°C.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 1-indanyl acetate is purified by vacuum distillation or column chromatography.

Olfactory Properties of this compound Derivatives:

| Derivative | Odor Profile |

| This compound | Mild, floral, slightly phenolic |

| 1-Indanyl Acetate | Fruity, floral, with woody undertones |

| 1-Indanyl Propionate | Sweeter, fruitier than the acetate |

IV. Conclusion

This compound is a cornerstone intermediate in organic synthesis with significant applications in the pharmaceutical and fragrance industries. The ability to produce specific enantiomers of this compound and its derivatives through both biocatalytic and chemical methods has been instrumental in the development of important drugs like Indinavir and Rasagiline. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and application of this versatile molecule. The continued exploration of new catalytic systems and synthetic routes involving this compound is expected to unlock even more of its potential in the creation of novel, high-value chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. EP0472966A1 - Esters and their use in perfumery - Google Patents [patents.google.com]

- 12. jetir.org [jetir.org]

- 13. benchchem.com [benchchem.com]

Crystal Structure of 1-Indanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Indanol is a chiral aromatic alcohol of significant interest in organic synthesis and as a building block for pharmaceuticals. Its three-dimensional structure is crucial for understanding its chemical reactivity, enantioselective interactions, and potential biological activity. This technical guide provides a comprehensive overview of the crystal structure of (S)-(+)-1-indanol. The crystallographic data presented herein is derived from a detailed study by Jähnigen et al., which utilized single-crystal X-ray diffraction (XRD) to elucidate the solid-state conformation and packing of this molecule. This document summarizes the key crystallographic parameters, provides a detailed experimental protocol for its structure determination, and includes a workflow diagram for the crystallographic process.

Introduction

This compound, a derivative of indane, is a secondary alcohol that exists as two enantiomers, (R)-(-)-1-indanol and (S)-(+)-1-indanol. The stereochemistry of this compound is of paramount importance in asymmetric synthesis, where it can be used as a chiral auxiliary or a precursor to more complex chiral molecules. Understanding the precise arrangement of atoms in the crystalline state provides invaluable insights into its intermolecular interactions and solid-state properties, which are critical for applications in drug design and materials science.

While the existence of this compound in a crystalline form has been known, a detailed public deposition of its crystal structure has been elusive. A comprehensive study focused on the solid-state vibrational circular dichroism of (S)-(+)-1-indanol has provided the crystallographic data that forms the basis of this guide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Appearance | White to slightly yellow crystalline solid |

| Melting Point | 50-54 °C |

| Boiling Point | 128 °C at 12 mmHg |

| Chirality | Exists as (R) and (S) enantiomers |

Crystal Structure of (S)-(+)-1-Indanol

The crystal structure of (S)-(+)-1-indanol was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁, which is a common space group for chiral molecules.

Crystallographic Data

The key crystallographic data for (S)-(+)-1-indanol are summarized in Table 2. This data provides the fundamental parameters of the unit cell and the conditions under which the diffraction data were collected.

Table 2: Crystal Data and Structure Refinement for (S)-(+)-1-Indanol

| Parameter | Value |

| Empirical formula | C₉H₁₀O |

| Formula weight | 134.18 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 5.789 |

| b (Å) | 16.345 |

| c (Å) | 7.987 |

| α (°) | 90 |

| β (°) | 108.9 |

| γ (°) | 90 |

| Volume (ų) | 714.5 |

| Z | 4 |

| Calculated density (g/cm³) | 1.247 |

Note: The crystallographic data is based on the study by Jähnigen et al. on the P2₁ crystals of (S)-(+)-1-indanol. The original publication should be consulted for the full dataset, including atomic coordinates and anisotropic displacement parameters.

Experimental Protocols

The determination of the crystal structure of (S)-(+)-1-indanol involves several key steps, from crystal growth to data analysis. A detailed methodology is provided below.

Crystallization

Single crystals of (S)-(+)-1-indanol suitable for X-ray diffraction were grown from a solution of the compound. A typical procedure involves:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility.

-

Supersaturation: A supersaturated solution is prepared by either slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Growth: The supersaturated solution is left undisturbed in a vibration-free environment to allow for the slow growth of single crystals.

X-ray Diffraction Data Collection

A single crystal of appropriate size and quality is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process is as follows:

-

Crystal Mounting: The crystal is mounted on a loop with a cryo-protectant if data is to be collected at low temperatures.

-

Unit Cell Determination: The crystal is centered in the X-ray beam, and a preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Conclusion

This technical guide has summarized the available crystallographic data for (S)-(+)-1-indanol, providing a valuable resource for researchers in chemistry and drug development. The presented data and experimental protocols offer a foundational understanding of the solid-state structure of this important chiral molecule. The detailed workflow for crystal structure determination further serves as a general guide for the structural analysis of small organic molecules. Further research, including the deposition of the full crystallographic information file (CIF) into public databases, would be highly beneficial to the scientific community.

1-Indanol: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Indanol, a bicyclic alcohol, has been a compound of interest in organic synthesis and medicinal chemistry for nearly a century. Its structural motif is found in a range of molecules with significant biological activity, most notably as a key precursor to the HIV protease inhibitor, Indinavir (Crixivan®). This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis from its precursor, 1-indanone, and presenting key quantitative data and experimental protocols for its preparation and characterization.

Introduction: The Emergence of a Versatile Building Block

While a singular, celebrated "discovery" of this compound is not prominent in the historical scientific literature, its intellectual origins are intrinsically linked to the synthesis of its parent ketone, 1-indanone. The early 20th century saw significant advancements in synthetic organic chemistry, particularly in the construction of cyclic compounds. The first reported synthesis of 1-indanone in 1927, via an intramolecular Friedel-Crafts acylation, laid the immediate groundwork for the preparation of this compound.[1] Given the well-established carbonyl reduction reactions of the era, the conversion of 1-indanone to this compound was a logical and straightforward synthetic step.

One of the earliest and most elegant methods for such a reduction, the Meerwein-Ponndorf-Verley (MPV) reduction, was discovered in 1925.[2] This method, utilizing aluminum alkoxides to reduce ketones and aldehydes, provided a selective and efficient route to alcohols like this compound.[2][3][4] Therefore, it can be inferred that the synthesis and characterization of this compound likely occurred in the late 1920s, following the availability of its ketone precursor.

The significance of this compound grew substantially with the discovery of its applications in medicinal chemistry. Its derivatives, particularly cis-1-amino-2-indanol, became crucial chiral auxiliaries and key components in the synthesis of complex pharmaceutical agents.[5] This has cemented this compound's status as a valuable and enduring building block in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [6] |

| Molecular Weight | 134.178 g/mol | [6] |

| Appearance | White to slightly yellow crystalline solid | [6] |

| Melting Point | 50-54 °C | [7] |

| Boiling Point | 128 °C at 12 mmHg | [8] |

| CAS Number | 6351-10-6 | [6] |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.45 - 7.20 | m | 4H | Aromatic CH | [6] |

| 5.25 | t | 1H | CH-OH | [6] |

| 3.10 - 2.80 | m | 2H | Ar-CH₂ | [6] |

| 2.55 - 2.40 | m | 1H | CH₂ | [6] |

| 2.15 - 1.95 | m | 1H | CH₂ | [6] |

| 1.90 | s | 1H | OH | [6] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Reference |

| 145.01 | Aromatic C | [9] |

| 143.16 | Aromatic C | [9] |

| 128.03 | Aromatic CH | [9] |

| 126.51 | Aromatic CH | [9] |

| 124.69 | Aromatic CH | [9] |

| 124.27 | Aromatic CH | [9] |

| 75.98 | CH-OH | [9] |

| 35.58 | Ar-CH₂ | [9] |

| 29.71 | CH₂ | [9] |

Synthesis of this compound

The primary and most common route to this compound is through the reduction of 1-indanone. Several methods have been developed and refined over the years, from classical stoichiometric reductions to modern catalytic hydrogenations.

Synthesis of the Precursor: 1-Indanone via Friedel-Crafts Acylation

The historical synthesis of 1-indanone involves the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acyl chloride.[1] This reaction is a cornerstone of aromatic chemistry and remains a widely used method.

Caption: Synthesis of 1-indanone via intramolecular Friedel-Crafts acylation.

Reduction of 1-Indanone to this compound

A clean and efficient method for the reduction of 1-indanone is catalytic hydrogenation. This process typically employs a metal catalyst, such as platinum, palladium, or copper, under a hydrogen atmosphere.[8][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound(6351-10-6) 13C NMR [m.chemicalbook.com]

- 10. Selective synthesis of this compound by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach [ri.conicet.gov.ar]

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Compounds Using 1-Indanol and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Indanol and its derivatives, particularly the chiral amino alcohol, cis-1-amino-2-indanol, are powerful tools in asymmetric synthesis. The rigid indane backbone provides a well-defined stereochemical environment, making these compounds highly effective as chiral auxiliaries, ligands for asymmetric catalysts, and precursors for enantiomerically pure products.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of chiral compounds, focusing on key transformations relevant to pharmaceutical and fine chemical synthesis.

Application 1: Biocatalytic Synthesis of Enantiopure (S)-1-Indanol

Enantiomerically pure (S)-1-indanol is a valuable building block for the synthesis of various pharmaceuticals, including the anti-Parkinson's drug, Rasagiline.[1][4] Biocatalytic reduction of the prochiral ketone, 1-indanone, offers a green and highly selective method to produce (S)-1-indanol in high yield and enantiomeric excess.[1][4]

Quantitative Data Summary

| Biocatalyst | Substrate | Product | Conversion (%) | Yield (%) | ee (%) | Reference |

| Lactobacillus paracasei BD71 | 1-Indanone | (S)-1-Indanol | >99 | 93 | >99 | [1][4] |

Experimental Protocol: Biocatalytic Reduction of 1-Indanone

Materials:

-

1-Indanone

-

Lactobacillus paracasei BD71 whole-cell biocatalyst

-

Glucose

-

Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Incubator shaker

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei BD71 in an appropriate growth medium according to standard microbiological procedures. Harvest the cells by centrifugation and wash with buffer.

-

Bioreduction: In a sterile flask, prepare a reaction mixture containing the buffer solution, glucose as a co-substrate for cofactor regeneration, and the harvested L. paracasei cells.

-

Add 1-indanone to the reaction mixture. The substrate concentration should be optimized for the specific biocatalyst loading.

-

Incubate the reaction mixture in an incubator shaker at a controlled temperature and agitation speed for a specified period (e.g., 24-48 hours), monitoring the progress by TLC or GC.

-

Work-up and Purification: After the reaction is complete, centrifuge the mixture to separate the cells.

-

Extract the supernatant with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-1-indanol.

-

Purify the product by column chromatography on silica gel if necessary.

-

Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Workflow Diagram

Caption: Workflow for the biocatalytic synthesis of (S)-1-indanol.

Application 2: (1R,2S)-1-Amino-2-indanol as a Scaffold for Chiral Ligands

The vicinal amino and hydroxyl groups in cis-1-amino-2-indanol provide two coordination points, making it an excellent scaffold for a variety of chiral ligands, including Schiff bases.[2][5] These ligands are valuable in the formation of metal complexes for various catalytic asymmetric reactions.

Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the synthesis of a Schiff base from (1R,2S)-1-amino-2-indanol and salicylaldehyde.[2][5]

Materials:

-

(1R,2S)-1-amino-2-indanol

-

Salicylaldehyde

-

Absolute Ethanol or Ethyl Ether

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve (1R,2S)-1-amino-2-indanol (1.0 eq) in absolute ethanol or ethyl ether.

-

Add an equimolar amount of salicylaldehyde (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a solid precipitate.

-

If using ethyl ether, the reaction is typically faster, and precipitation occurs more readily.[5]

-

Once the reaction is complete (indicated by the cessation of precipitation), isolate the solid product by filtration.

-

Wash the solid with a small amount of cold solvent.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Reaction Scheme

Caption: Synthesis of a chiral Schiff base from (1R,2S)-1-amino-2-indanol.

Application 3: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Catalysts derived from (1R,2S)-1-amino-2-indanol are highly effective for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[6] This method provides a safer alternative to high-pressure hydrogenation, often using isopropanol as the hydrogen source.[6]

Quantitative Data Summary

| Catalyst System | Substrate | Product | Conversion (%) | ee (%) | Reference |

| [RuCl₂(p-cymene)]₂ / (1R,2S)-1-amino-2-indanol | Acetophenone | (R)-1-Phenylethanol | >95 | 92 | [6][7] |

| [RhCl₂(Cp*)]₂ / (1R,2S)-1-amino-2-indanol | Acetophenone | (R)-1-Phenylethanol | High | High | [2] |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl₂(p-cymene)]₂ or [RhCl₂(Cp*)]₂

-

(1R,2S)-1-amino-2-indanol

-

Acetophenone

-

Anhydrous isopropanol

-

Base (e.g., KOH or KOtBu)

-

Inert atmosphere glassware (e.g., Schlenk line)

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation (in situ): In a dry, inert gas-flushed flask, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and (1R,2S)-1-amino-2-indanol in anhydrous isopropanol.

-

Add the base (e.g., KOH) and stir the mixture at room temperature for a short period to allow for the formation of the active catalyst.

-

Hydrogenation: Add acetophenone to the catalyst solution.

-

Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress by TLC or GC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

-

Chiral Analysis: Determine the enantiomeric excess of the 1-phenylethanol by chiral HPLC or GC.

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Application 4: Corey-Bakshi-Shibata (CBS) Reduction of Ketones

(1R,2S)-1-amino-2-indanol is a precursor to a highly effective oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[8][9][10] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[8]

Quantitative Data Summary: CBS Reduction of Acetophenone

| Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

| THF | Room Temp. | High | 95 | [8][9] |

| Toluene | 0 | High | 97 | [8] |

| THF | -20 | High | >98 | [8] |

Experimental Protocol: CBS Reduction of Acetophenone

Materials:

-

(1R,2S)-1-amino-2-indanol

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Inert atmosphere glassware

Procedure:

-

Catalyst Formation (in situ): To a dry, inert gas-flushed round-bottom flask, add (1R,2S)-1-amino-2-indanol (typically 5-10 mol%).

-

Add anhydrous THF and stir until the aminoindanol is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane solution (e.g., BH₃·SMe₂) (1.0 eq relative to the aminoindanol) dropwise. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the oxazaborolidine catalyst.

-

Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., room temperature or -20 °C).

-

In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

-

Slowly add a solution of the borane reducing agent (typically 1.0-1.2 eq) to the catalyst solution.

-

Add the acetophenone solution dropwise to the catalyst-borane mixture over a period of time (e.g., 30 minutes).

-

Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Acidify the mixture with 1 M HCl and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Catalytic Cycle Diagram

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

1-Indanol as a Chiral Auxiliary Precursor in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to guide a stereoselective transformation. While 1-indanol itself is not typically used directly as a chiral auxiliary, its derivative, (1R,2S)-1-amino-2-indanol , stands out as a highly effective and versatile chiral auxiliary.[1][2] The rigid, bicyclic indane backbone of this amino alcohol provides a well-defined steric environment, making it exceptionally effective at inducing stereoselectivity in a variety of chemical transformations.[1]

This document provides detailed application notes and protocols for the utilization of (1R,2S)-1-amino-2-indanol as a chiral auxiliary, with a primary focus on its application in diastereoselective aldol reactions.

Principle of Action: The Oxazolidinone Auxiliary

The most common and powerful application of (1R,2S)-1-amino-2-indanol as a chiral auxiliary is through its conversion into a chiral oxazolidinone.[1] This approach follows the well-established principles of Evans' oxazolidinone auxiliaries. The process involves three main stages:

-

Attachment of the Auxiliary: The aminoindanol is first cyclized to form a rigid oxazolidinone scaffold. This scaffold is then N-acylated with a desired carbonyl moiety (e.g., a propionyl group).[1]

-

Diastereoselective Reaction: The N-acyloxazolidinone is converted into a rigid enolate, which then reacts with an electrophile (e.g., an aldehyde in an aldol reaction). The bulky indanyl group of the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face and thereby controlling the formation of new stereocenters.[1]

-

Cleavage of the Auxiliary: After the desired stereoselective transformation, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule and allowing for the recovery and recycling of the auxiliary.

The following diagram illustrates the general workflow for the use of (1R,2S)-1-amino-2-indanol as a chiral auxiliary in an asymmetric aldol reaction.

Application in Diastereoselective Aldol Reactions

One of the most powerful applications of the (1R,2S)-1-amino-2-indanol derived auxiliary is in diastereoselective aldol reactions to construct chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.[1]

Data Presentation

The performance of the (1R,2S)-1-amino-2-indanol-derived oxazolidinone auxiliary in boron-mediated syn-aldol reactions is summarized below and compared with traditional Evans auxiliaries.

| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |

| Isobutyraldehyde | >99% | 75 |

| Benzaldehyde | >99% | 80 |

| Propionaldehyde | >99% | 78 |

| p-Tolualdehyde | >99% | 82 |

| Table 1: Performance of (1R,2S)-1-amino-2-indanol-Derived Auxiliary in Evans Aldol Reactions. [3] |

| Chiral Auxiliary Source | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |

| L-Valine | Isobutyraldehyde | >99% | 85 |

| L-Valine | Benzaldehyde | >99% | 81 |

| L-Phenylalanine | Isobutyraldehyde | 97% | 80 |

| L-Phenylalanine | Benzaldehyde | 95% | 75 |

| Table 2: Performance of Traditional Evans Auxiliaries. [3] |

The data demonstrates that the (1R,2S)-1-amino-2-indanol-derived auxiliary consistently provides excellent levels of diastereoselectivity, comparable to or even exceeding traditional Evans auxiliaries in some cases.[3]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Oxazolidinone

This protocol describes the cyclization of (1R,2S)-1-amino-2-indanol to form the core oxazolidinone structure.[1][3]

Materials:

-

(1R,2S)-1-amino-2-indanol

-

Disuccinimidyl carbonate (DSC) or triphosgene

-

Triethylamine (TEA)

-

Anhydrous acetonitrile (ACN)

Procedure:

-

Dissolve (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

-

Add triethylamine (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[1]

-

Upon completion, concentrate the mixture in vacuo and purify the crude product by flash chromatography to yield the chiral oxazolidinone.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

This protocol attaches the propionyl group, which will serve as the enolate precursor.[1]

Materials:

-

Chiral oxazolidinone from Protocol 1

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise.

-